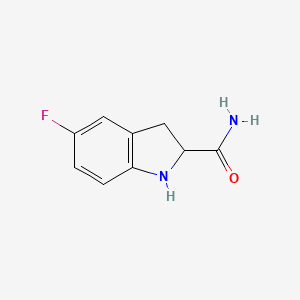

5-Fluoroindoline-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FN2O |

|---|---|

Molecular Weight |

180.18 g/mol |

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C9H9FN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-3,8,12H,4H2,(H2,11,13) |

InChI Key |

PIBLDOCARQUSCO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of 5 Fluoroindoline 2 Carboxamide

Retrosynthetic Disconnections for 5-Fluoroindoline-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve breaking the amide bond and dissecting the indoline (B122111) ring.

A key disconnection is at the C-N bond of the carboxamide group, which simplifies the target molecule to 5-fluoroindoline-2-carboxylic acid or its corresponding acyl chloride and ammonia (B1221849). This is a common and reliable method for amide formation.

Further disconnection of the indoline ring can be approached in several ways. One common strategy is to break the C2-C3 and N1-C7a bonds, which can lead back to a substituted 2-nitrotoluene (B74249) derivative. For instance, the Leimgruber-Batcho indole (B1671886) synthesis is a powerful method that starts from a substituted o-nitrotoluene. diva-portal.org Another approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with a pyruvate (B1213749) derivative. diva-portal.org The Bischler-Möhlau indole synthesis provides another route by reacting an α-halo-ketone with an aniline (B41778) derivative. diva-portal.org

Direct Synthetic Pathways to this compound

Direct synthetic routes to this compound focus on the sequential or convergent construction of the molecule. This involves forming the indoline core, functionalizing it with the carboxamide moiety, and introducing the fluorine atom.

Cyclization Reactions for Indoline Core Formation

The formation of the indoline core is a critical step in the synthesis. Several cyclization strategies can be employed to construct this bicyclic system.

Reductive cyclization of 2-(5-fluoro-2-nitrophenyl)acetonitrile derivatives is a common method. This transformation can be achieved using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas. diva-portal.org Another approach involves the Sugasawa indole synthesis, which utilizes a Lewis acid-catalyzed reaction between an aniline and a chloroacetonitrile (B46850) derivative, followed by a reductive cyclization. diva-portal.org

The Fischer indole synthesis is another versatile method that can be adapted for the synthesis of fluorinated indoles. It involves the acid-catalyzed cyclization of a hydrazone formed from 4-fluorophenylhydrazine and a suitable keto-ester. diva-portal.org

| Cyclization Method | Starting Materials | Key Reagents | Reference |

| Reductive Cyclization | 2-(5-fluoro-2-nitrophenyl)acetonitrile | Pd/C, H₂ | diva-portal.org |

| Sugasawa Synthesis | 4-fluoroaniline (B128567), Chloroacetonitrile | BCl₃, ZnCl₂, NaBH₄ | diva-portal.org |

| Fischer Indole Synthesis | 4-fluorophenylhydrazine, Ethyl pyruvate | Acid catalyst | diva-portal.org |

Carboxamide Moiety Functionalization

Once the 5-fluoroindoline (B1304769) core is established, the next step is the introduction of the carboxamide group at the C2 position. This is typically achieved by first introducing a carboxylic acid or an ester group at this position, which is then converted to the amide.

If the synthesis starts with a 5-fluoroindole-2-carboxylic acid ethyl ester, it can be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be activated, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The subsequent reaction with ammonia or an ammonia equivalent yields the desired this compound.

Direct amidation of the ester is also possible, although it may require harsher conditions. The indole-2-carboxamide scaffold is a versatile precursor for the synthesis of more complex polycyclic indole structures through intra- and intermolecular cyclization reactions. rsc.org

Strategic Introduction of the C5-Fluoro Group

The introduction of the fluorine atom at the C5 position can be accomplished at different stages of the synthesis. One strategy is to start with a precursor that already contains the fluorine atom, such as 4-fluoroaniline or 4-fluoronitrobenzene. diva-portal.org This approach ensures the regioselective placement of the fluorine atom.

Alternatively, the fluorine atom can be introduced later in the synthetic sequence through electrophilic fluorination of an appropriately activated indoline or indole derivative. However, controlling the regioselectivity of this reaction can be challenging.

Direct C-H functionalization is an emerging strategy for the selective introduction of substituents onto the indoline ring. For instance, palladium-catalyzed C5 olefination of indolines has been reported, demonstrating the feasibility of selective C5 functionalization. nih.gov While not a direct fluorination method, it highlights the potential for developing selective C5-H fluorination reactions in the future.

Alternative and Divergent Synthesis Routes

Beyond the direct synthetic pathways, alternative and divergent routes offer different approaches to the synthesis of this compound.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not widely reported, the principles of MCRs can be applied to construct the indoline or related heterocyclic systems.

Catalytic Approaches (e.g., Palladium-catalyzed cross-coupling)

The construction of the indoline framework, including fluorinated analogs, has been significantly advanced by the application of transition-metal catalysis. Palladium-catalyzed reactions, in particular, offer powerful tools for forming the core bicyclic structure through intramolecular C-N bond formation. Methodologies such as the Buchwald-Hartwig amination of aryl halides are readily applicable. For a precursor like N-allyl-2-bromo-4-fluoroaniline, an intramolecular palladium-catalyzed cyclization can efficiently yield the desired 5-fluoroindoline scaffold.

Beyond palladium, other metals have proven effective. Cobalt-catalyzed methods, for instance, can synthesize indolines from o-aminobenzylidine N-tosylhydrazones via a cobalt(III)-carbene radical intermediate. researchgate.net This approach takes advantage of intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form the indoline product. researchgate.net These catalytic systems are valued for their functional group tolerance and efficiency, allowing for the synthesis of substituted indolines that would be challenging to produce through classical methods. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Intramolecular C-N Cross-Coupling (Buchwald-Hartwig) | High efficiency for C-N bond formation from aryl halide precursors. | researchgate.net |

| Pd(II) Salts | Intramolecular Amination of Arenes (C-H Activation) | Directly functionalizes an existing C-H bond, offering atom economy. | organic-chemistry.org |

| [Co(Por)] Complex | Radical Cyclization via Carbene Intermediate | Proceeds through a 1,5-hydrogen atom transfer mechanism. Utilizes inexpensive, commercially available reagents. | researchgate.net |

| CuH / Ligand | Reductive Cyclization | Enables diastereo- and enantioselective preparation of highly functionalized indolines under mild conditions. | organic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis a critical aspect of chemical development. The C2 position of this compound is a stereocenter, necessitating methods to produce the molecule in an enantiopure form.

Chiral Auxiliary-Based Syntheses

A classical approach to controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org This unit directs the stereochemical outcome of a reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of a chiral indoline, an achiral precursor can be coupled to a chiral auxiliary, such as a derivative of (S)-proline or an Evans oxazolidinone. wikipedia.org Subsequent cyclization reactions are then facially biased by the auxiliary, leading to the preferential formation of one diastereomer. After the key stereocenter is set, the auxiliary is removed, yielding the enantiopure 5-fluoroindoline core, which can then be converted to the final carboxamide. The indoline framework itself can also be employed as a chiral auxiliary in other synthetic applications. nih.gov

Asymmetric Catalysis Applications

Asymmetric catalysis offers a more elegant and atom-economical alternative to stoichiometric chiral auxiliaries. This field has yielded several powerful methods for the enantioselective synthesis of indolines.

One notable strategy is the asymmetric hydrogenation or transfer hydrogenation of a corresponding 3H-indole precursor. Chiral Brønsted acids have been shown to catalyze the transfer hydrogenation of indole derivatives with a Hantzsch ester as the hydrogen source, affording optically active indolines with excellent enantioselectivities (e.g., up to 97% ee). organic-chemistry.orgacs.org Another approach involves the use of chiral transition metal complexes. For example, a copper-catalyzed enantioselective intramolecular alkene aminooxygenation was used to prepare (S)-5-fluoro-2-(2,2,6,6-tetramethylpiperidin-1-yloxymethyl)-1-tosylindoline, a closely related chiral precursor. researchgate.net Furthermore, organocatalytic intramolecular Michael additions have been developed to produce 2,3-disubstituted indolines with outstanding enantioselectivity (up to 99% ee). rsc.org

| Catalytic Method | Catalyst Type | Precursor Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Transfer Hydrogenation | Chiral Brønsted Acid | 3H-Indole | Up to 97% | organic-chemistry.orgacs.org |

| Intramolecular Michael Addition | Chiral Primary Amine (Organocatalyst) | (E)-3-(2-aminophenyl)prop-2-en-1-one derivative | Up to 99% | rsc.org |

| Intramolecular Aminooxygenation | Copper / Chiral Ligand | N-sulfonyl-2-allylaniline | High (specific ee not stated for all substrates) | researchgate.net |

| Bimetallic Relay Catalysis | Rh(II) / Chiral N,N′-dioxide–Sc(III) | α-Diazoketone with Enone | 73-99% | thieme-connect.com |

Chiral Resolution Methodologies

When a stereoselective synthesis is not feasible or a racemic mixture is produced, chiral resolution can be employed to separate the enantiomers. wikipedia.org

Diastereomeric Salt Formation : This is the most common resolution method. wikipedia.org The racemic indoline-2-carboxylic acid (the precursor to the carboxamide) is treated with an enantiopure chiral base (a resolving agent), such as brucine (B1667951) or (+)-cinchotoxine. wikipedia.org This reaction forms two diastereomeric salts, which possess different physical properties, most importantly, different solubilities. wikipedia.org Fractional crystallization can then be used to separate the less soluble salt. After separation, an acid wash removes the resolving agent, yielding the enantiomerically pure indoline-2-carboxylic acid. wikipedia.org

Enzymatic Resolution : Enzymes can exhibit high stereoselectivity. For instance, a lipase (B570770) could be used to selectively hydrolyze an ester derivative (e.g., methyl 5-fluoroindoline-2-carboxylate) or to selectively amidate the carboxylic acid, leaving one enantiomer of the starting material unreacted. researchgate.net

Kinetic Resolution : In a kinetic resolution, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst than the other. A titanium(salalen) catalyst has been used for the asymmetric oxygenation of racemic indolines, allowing for the separation of the unreacted starting material from the oxidized product with high selectivity. nih.gov

Process Optimization for Research-Scale Production

Transitioning a synthetic route from a small-scale discovery lab to a larger, research-scale production (e.g., multigram scale) requires significant process optimization. For a molecule like this compound, key areas of focus include improving yield, ensuring safety and scalability, and enhancing efficiency.

The adoption of flow chemistry represents a significant advancement in process optimization. epa.gov Continuous flow reactors can offer superior heat and mass transfer compared to batch processes, allowing for safer execution of highly exothermic reactions. For the synthesis of an indoline intermediate, a flow process for N-alkylation decreased the required amount of a carcinogenic reagent tenfold and reduced the reaction time from four days to just 30 minutes, resulting in a space-time yield approximately 200 times higher than the batch equivalent. epa.gov Such optimizations are critical for efficiently producing the quantities of material needed for advanced research.

Novel Derivatization Strategies of the this compound Core

The this compound scaffold possesses several sites amenable to derivatization, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs. The indole-2-carboxamide moiety itself is considered a versatile handle for creating diverse polycyclic structures. rsc.org

N1-Indoline Nitrogen : The secondary amine of the indoline ring is a common site for modification. It can be readily alkylated, arylated, or acylated. For example, N-methylation can be achieved using reagents like dimethyl carbonate. mdpi.com This position can also be protected with groups like tosyl (Ts) or Boc, which can be crucial during synthesis and can also serve as final derivatives. researchgate.net

Amide Nitrogen : The primary carboxamide offers a clear point for derivatization. Coupling of the parent 5-fluoroindoline-2-carboxylic acid with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., BOP reagent) can generate a library of N-substituted amides. nih.gov This strategy has been used to synthesize series like N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides. researchgate.net

Aromatic Ring C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds on the benzene (B151609) ring of the indoline core. While the 5-position is occupied by fluorine, the C4, C6, and C7 positions are potential sites for late-stage functionalization via palladium-catalyzed C-H activation/arylation or other directed metalation reactions, enabling the introduction of additional substituents.

Advanced Structural Elucidation and Conformational Analysis of 5 Fluoroindoline 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is the most powerful tool for determining the precise structure of 5-Fluoroindoline-2-carboxamide in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is required for unambiguous assignment of all signals.

Two-dimensional NMR experiments are crucial for establishing the bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at C2 and the diastereotopic protons at C3 (H3a and H3b). It would also confirm the connectivity of the aromatic protons (H4, H6, and H7) on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of the carbon signals for C2, C3, C4, C6, and C7 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is critical for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include the proton at C2 correlating to the amide carbonyl carbon (C=O) and the indoline (B122111) ring carbons C3 and C7a. The amide protons (-NH₂) would show correlations to the amide carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could reveal spatial proximity between the proton at C2 and one of the protons at C3, or between the proton at C7 and the indoline N-H proton.

The following table summarizes the expected key 2D-NMR correlations for the structural elucidation of this compound.

| Proton(s) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹³C) | Key HMBC Correlations (¹³C) |

| H2 | H3a, H3b | C2 | C3, C7a, C=O |

| H3a, H3b | H2, each other | C3 | C2, C3a, C4 |

| H4 | H6 (meta-coupling) | C4 | C3, C5, C7a |

| H6 | H7, H4 (meta-coupling) | C6 | C4, C5, C7a |

| H7 | H6 | C7 | C3a, C5, C6 |

| N(1)-H | - | - | C2, C7a, C3a |

| -CONH₂ | - | - | C=O |

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the electronic environment. For this compound, the fluorine atom is attached to an aromatic ring. The expected chemical shift would be in the typical range for an aryl fluoride, which is approximately -100 to -130 ppm (relative to CFCl₃). The precise shift provides information on the electron density at the C5 position, influenced by the electronic effects of the entire indoline-carboxamide scaffold. Furthermore, the ¹⁹F nucleus will couple with neighboring protons, primarily H4 and H6, resulting in a characteristic splitting pattern (triplet of doublets, assuming different coupling constants) in both the ¹⁹F and ¹H NMR spectra, which further confirms the regiochemistry.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₉H₉FN₂O. HRMS analysis would be expected to show a molecular ion peak that corresponds to this exact mass, confirming the compound's elemental composition.

| Parameter | Theoretical Value |

| Molecular Formula | C₉H₉FN₂O |

| Calculated Exact Mass | 180.0699 g/mol |

| Expected [M+H]⁺ Ion | 181.0777 m/z |

| Expected [M+Na]⁺ Ion | 203.0597 m/z |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, the fragmentation is predicted to initiate at the labile amide and indoline ring structures.

A plausible fragmentation pathway would involve:

Loss of the carboxamide moiety: A primary fragmentation could be the cleavage of the C2-carbonyl bond, leading to the loss of the carboxamide radical (•CONH₂) or neutral loss of formamide.

Loss of Ammonia (B1221849): A common fragmentation for primary amides is the neutral loss of ammonia (NH₃), resulting in an [M-17]⁺ ion.

Ring Cleavage: Fragmentation of the indoline ring, often through retro-Diels-Alder type reactions or cleavage adjacent to the nitrogen atom, would produce characteristic daughter ions indicative of the core structure. The presence of the fluorine atom would serve as a useful mass tag on fragments containing the aromatic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H bonds of the amine and amide, the C=O of the amide, and the C-F bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide & Amine N-H | Stretching | 3400 - 3100 (broad, multiple bands) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Amide C=O (Amide I) | Stretching | 1680 - 1640 |

| Amide N-H (Amide II) | Bending | 1640 - 1550 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-F | Stretching | 1250 - 1100 |

| C-N | Stretching | 1250 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound contains a substituted benzene ring, which is the primary chromophore. It is expected to exhibit absorption maxima in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these absorptions are influenced by the substitution pattern on the ring.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

There are no publicly accessible X-ray crystallography studies specifically for this compound. As a result, critical data such as unit cell dimensions, bond lengths, bond angles, and torsion angles for this compound have not been reported. Furthermore, the nature of its intermolecular interactions in the solid state, including potential hydrogen bonding patterns and crystal packing, remains uncharacterized.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Information regarding the use of Circular Dichroism (CD) spectroscopy to determine the absolute configuration of this compound is not available in the scientific literature. CD spectroscopy is a pivotal technique for assigning the stereochemistry of chiral molecules; however, no such analysis has been published for this compound.

Computational Conformational Analysis and Energy Landscapes

In-depth Computational Analysis of this compound Remains an Area for Future Investigation

Despite a comprehensive search of scientific literature, detailed computational studies focusing specifically on the chemical compound this compound are not publicly available at this time. Consequently, a thorough, data-driven article structured around its specific quantum chemical calculations, molecular docking simulations, and molecular dynamics simulations cannot be generated as requested.

Research into related compounds, such as indole-2-carboxamide derivatives and other fluorinated indoline structures, is present in the scientific community. These studies utilize the computational methods outlined in the query to explore electronic structures, predict biological targets, and understand dynamic interactions. For instance, computational analyses, including Density Functional Theory (DFT) and molecular docking, have been applied to various indole (B1671886) derivatives to investigate their potential as therapeutic agents. However, the explicit data for this compound—including its frontier molecular orbital energies, electrostatic potential maps, specific binding affinities to protein targets, and the dynamics of such interactions—is not detailed in the currently accessible body of research.

This highlights a gap in the current scientific literature and presents an opportunity for future research. A dedicated computational study on this compound would be valuable in elucidating its chemical properties and predicting its potential biological activities, paving the way for further experimental investigation.

Below is a list of compound names that were part of the search for information, as per the user's instructions.

Computational Chemistry and Molecular Modeling of 5 Fluoroindoline 2 Carboxamide

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

Conformational Stability in Solvated Environments

The conformational stability of 5-Fluoroindoline-2-carboxamide in a solvated environment, typically aqueous, is a critical factor for its interaction with biological targets. Molecular Dynamics (MD) simulations are employed to understand how the molecule behaves over time in such an environment. These simulations model the interactions between the compound and solvent molecules, providing insights into the most stable three-dimensional shapes (conformers) the molecule adopts.

Binding Site Dynamics

Once a potential biological target is identified, understanding the dynamics of this compound within the target's binding site is crucial. MD simulations of the ligand-protein complex are instrumental in evaluating the stability of the binding pose predicted by molecular docking. mdpi.com These simulations, often run for extended periods (e.g., 100 to 200 nanoseconds), reveal the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the binding pocket. researchgate.net

The analysis of these dynamics provides a more realistic view of the binding event than static docking poses. Key metrics analyzed include:

RMSD: The RMSD of the ligand within the binding site is monitored to ensure it remains in its docked pose and does not diffuse away, confirming a stable interaction. mdpi.comnih.gov

Interaction Fingerprints: These analyses track the specific contacts (hydrogen bonds, ionic, hydrophobic) between the ligand and protein residues throughout the simulation, identifying the most persistent and important interactions for binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy, offering a quantitative measure of the ligand's affinity for the target. researchgate.net

These studies help confirm whether the this compound scaffold can establish stable and sustained interactions necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates. mdpi.com The development process involves creating a dataset of related compounds with known activities and then generating predictive models based on their molecular features. mdpi.com

Descriptor Generation and Selection

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. For the this compound scaffold and its analogs, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and 2D pharmacophore features.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and volume.

A vast number of descriptors can be generated. However, using too many or redundant descriptors can lead to an unstable model. nih.gov Therefore, a critical step is descriptor selection, where statistical methods are used to identify the subset of descriptors that has the highest correlation with biological activity, ensuring the final model is both simple and robust.

Model Validation and Predictive Capability

A QSAR model's utility is determined by its ability to accurately predict the activity of new, untested compounds. To ensure reliability, the model undergoes rigorous validation using several statistical metrics. mdpi.com The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. mdpi.com

Key validation parameters include:

| Parameter | Description | Significance |

|---|---|---|

| r² (Coefficient of Determination) | Measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit. | Indicates the model's explanatory power for the training data. researchgate.net |

| q² or r²cv (Cross-validated r²) | Derived from internal cross-validation (e.g., leave-one-out), it assesses the model's internal robustness and predictivity. A q² > 0.5 is generally considered good. | Helps prevent overfitting, where the model performs well on the training data but poorly on new data. mdpi.comresearchgate.net |

| r²_pred or Q²_ext (External r²) | Calculated using the external test set, it is the most stringent test of a model's predictive capability. An r²_pred > 0.6 is considered indicative of good predictive power. | Demonstrates the model's ability to generalize and make accurate predictions for novel molecules. mdpi.comnih.gov |

A well-validated QSAR model becomes a powerful tool for guiding the design of novel this compound derivatives with potentially improved biological activity.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Preclinical Research

For any compound to be a viable drug candidate, it must possess a favorable ADMET profile. nih.gov Computational, or in silico, ADMET prediction allows for the early assessment of the drug-like properties of this compound and its derivatives, reducing the risk of late-stage failures in the drug development pipeline. researchgate.net Numerous software platforms and web servers are available to predict a wide range of pharmacokinetic and toxicity properties based solely on the molecule's structure. nih.govhealthinformaticsjournal.com

Key ADMET parameters that can be predicted computationally are summarized below:

| Property | Parameter | Description | Favorable Prediction |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | Good or High |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | High Permeability | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Dependent on the target (Yes for CNS drugs, No for peripheral drugs) |

| Plasma Protein Binding (PPB) | Predicts the extent to which a compound binds to proteins in the blood. | Moderate to High (can affect drug efficacy and clearance) | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts whether the compound inhibits major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can cause adverse drug-drug interactions. | Non-inhibitor |

| Excretion | Total Clearance | Predicts the rate at which a drug is removed from the body. | Not too high or too low |

| Toxicity | AMES Mutagenicity | Predicts the mutagenic potential of a compound. | Non-mutagenic |

| hERG Inhibition | Predicts the potential for cardiotoxicity. | Non-inhibitor | |

| Carcinogenicity | Predicts the potential to cause cancer. | Non-carcinogenic |

Early in silico profiling allows for the modification of the this compound structure to improve its ADMET properties alongside its primary biological activity.

Virtual Screening and Library Design Leveraging this compound Scaffolding

The this compound core structure serves as an excellent starting point, or scaffold, for discovering new bioactive molecules through virtual screening. researchgate.net This process involves computationally screening large chemical databases to identify compounds that are likely to bind to a specific biological target.

Two primary strategies are used:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking can be used to screen libraries of compounds. xiahepublishing.com A virtual library can be designed by decorating the this compound scaffold with a variety of chemical substituents. These derivatives are then docked into the target's active site, and their predicted binding affinities are used to rank and select the most promising candidates for further evaluation. researchgate.net

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, a known active molecule can be used as a template. A pharmacophore model, which defines the essential 3D arrangement of features required for activity, can be developed based on the this compound scaffold. nih.govresearchgate.net This model is then used as a 3D query to search chemical databases for other molecules that share the same key features, even if their underlying chemical structures are different.

These virtual screening approaches accelerate the hit-identification phase of drug discovery by efficiently filtering vast chemical spaces to find novel compounds built upon the promising this compound framework.

Structure Activity Relationship Sar Studies of 5 Fluoroindoline 2 Carboxamide Derivatives

Systematic Substitution on the Indoline (B122111) Nitrogen (N1)

The nitrogen atom at the 1-position (N1) of the indoline ring is a key site for chemical modification, influencing the physicochemical properties and biological activity of the entire molecule. SAR studies on related indole (B1671886) and indoline scaffolds have demonstrated that substitution at this position can significantly modulate potency and selectivity.

In the broader context of indole-2-carboxamides, substitution on the indole nitrogen with groups like benzyl (B1604629) and p-fluorobenzyl has been shown to yield fairly active COX-2 enzyme inhibitors. mdpi.com This suggests that the introduction of aromatic moieties at the N1 position can be a viable strategy for enhancing the biological activity of 5-fluoroindoline-2-carboxamide derivatives.

Furthermore, studies on isatin (B1672199) derivatives, which share the indoline core, have revealed that N1 substitution with alkyl groups, such as N-propyl and N-butyl, can lead to potent inhibitors of caspases. nih.gov Conversely, the introduction of fluoroethyl and fluoropropyl groups at the same position resulted in a significant decrease in activity, highlighting the sensitivity of the target protein to the nature of the N1-substituent. nih.gov These findings underscore the importance of a systematic exploration of N1-substituents, including alkyl, aryl, and heteroaryl groups, to define the optimal structural requirements for a given biological target. The size, electronics, and hydrogen-bonding capacity of the N1-substituent are all critical parameters that can be fine-tuned to achieve desired pharmacological profiles.

Modifications and Substituent Effects at the C3 Position of the Indoline Ring

The C3 position of the indoline ring offers another avenue for structural diversification. While the parent this compound has two hydrogen atoms at this position, the introduction of substituents can impose conformational constraints and introduce new interactions with the biological target.

In a closely related series of indolin-2-one-5-carboxamides, which are being investigated as PAK4 inhibitors, modifications at the C3 position have been shown to be critical for activity. kashanu.ac.ir The introduction of various substituents at this position led to compounds with nanomolar biochemical activity and potent antiproliferative effects. kashanu.ac.ir Although the electronic nature of the C3 position in an indolin-2-one (a ketone) differs from that in an indoline (a saturated carbon), these findings suggest that the C3 position is a "hotspot" for SAR.

For 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, smaller substituents such as hydrogen or a methyl group at the C3 position are preferred over larger groups like ethyl. acs.org This indicates that steric bulk at the C3 position can be a determining factor for activity. Therefore, a systematic investigation of the effects of small alkyl groups, as well as polar substituents, at the C3 position of this compound is warranted to fully elucidate its SAR.

Exploration of Side Chain Diversity at the Carboxamide Moiety (C2)

The carboxamide moiety at the C2 position is a cornerstone of the this compound scaffold, playing a crucial role in target engagement through hydrogen bonding interactions. nih.govresearchgate.net The diversity of the side chain attached to the carboxamide nitrogen allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Early investigations into indoline-2-carboxamides as inhibitors of Trypanosoma brucei revealed a clear trend for the R2 amine at the carboxamide, with methylamine (B109427) (NHMe) being preferred over ethylamine (B1201723) (NHEt) and an unsubstituted amide (NH2). acs.org This suggests that the space around the amide is highly constrained. acs.org

In the context of antiproliferative indole-2-carboxamides, the nature of the carboxamide side chain is also critical. For instance, the N-phenethyl carboxamide architecture has been identified as important for antiproliferative action. yu.edu.jo Further diversification of this side chain with various substituted phenyl rings and other cyclic moieties has led to the discovery of potent dual inhibitors of EGFR and CDK2. nih.gov

The following table summarizes the impact of side chain diversity at the C2 carboxamide on the biological activity of related indole-2-carboxamide derivatives:

| Scaffold | Carboxamide Side Chain (R) | Biological Activity | Reference |

| Indole-2-carboxamide | -CH2CH2-phenyl | Antiproliferative | yu.edu.jo |

| Indole-2-carboxamide | -CH2CH2-(4-piperidin-1-yl)phenyl | Antiproliferative | yu.edu.jo |

| Indole-2-carboxamide | -CH2CH2-(4-morpholin-4-yl)phenyl | Antiproliferative | yu.edu.jo |

| Indole-2-carboxamide | -CH2CH2-(2-methylpyrrolidin-1-yl)phenyl | Antiproliferative (most potent in series) | yu.edu.jo |

| Indole-2-carboxamide | -benzyl | Antiproliferative (less potent) | yu.edu.jo |

| Indole-2-carboxamide | 4-phenylpiperazin-1-yl | Antiproliferative (less potent) | yu.edu.jo |

| 5-Fluoro-1H-indole-2-carboxamide | Amino acid esters (e.g., valine methyl ester) | Antifungal | nih.gov |

This data highlights the rich SAR that can be developed by modifying the C2 carboxamide side chain. The introduction of basic amines, such as piperidine (B6355638) and morpholine, can improve physicochemical properties and provide additional interaction points with the target.

Impact of Fluoro-Substitution Position and Multi-Fluorination on Biological Activity

The position of the fluorine substituent on the indoline ring is a critical determinant of biological activity. While this article focuses on this compound, it is instructive to consider the effects of fluorine at other positions to understand the SAR of fluorination.

A study on the antimycobacterial activity of fluoroindoles demonstrated that the position of the fluorine atom has a profound impact on efficacy. 5-Fluoroindole was found to be significantly more active than its 4-fluoro, 6-fluoro, and 7-fluoro isomers against Mycobacterium tuberculosis. acs.org The activity was reduced by more than 15-fold and 31-fold when the fluorine was shifted to the 6- and 7-positions, respectively. acs.org This strongly suggests that the 5-position is optimal for this particular biological activity.

In a series of 1H-indole-2-carboxamides evaluated as CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. acs.org Interestingly, in this series, the 5-chloro analogs were generally more potent than the 5-fluoro counterparts, indicating that while a halogen at this position is beneficial, the nature of the halogen also matters. acs.org

The effect of multi-fluorination has also been explored. In some cases, di-halo derivatives have shown higher antiproliferative activity than their mono-halo counterparts, suggesting a cumulative effect of halogenation. yu.edu.jo However, this is not always the case, as a 5,7-dichloro derivative was found to be less potent than the corresponding 5-chloro derivative in one study. yu.edu.jo The development of a trifluorinated indole derivative as a potent and selective androgen receptor inhibitor further highlights the potential of multi-fluorination in drug design.

Stereochemical Influence of the C2 Chiral Center on Target Engagement

The C2 carbon of the indoline ring in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers can have different biological activities, potencies, and metabolic profiles.

While specific studies directly comparing the enantiomers of this compound derivatives are not widely available in the public domain, the importance of stereochemistry at this position has been demonstrated in related series. For example, in the development of inhibitors for Trypanosoma brucei, both (R)- and (S)-enantiomers of indoline-2-carboxylic acid were used as starting materials, implying that the stereochemistry at C2 is a critical factor in their biological activity. acs.org

The chiral separation of drug enantiomers is a crucial step in evaluating their individual pharmacological properties. researchgate.netnih.gov The differential interaction of enantiomers with a chiral biological target, such as a receptor or enzyme, can lead to one enantiomer being significantly more active or having a different pharmacological effect than the other. Therefore, the synthesis and evaluation of the individual (R)- and (S)-enantiomers of this compound derivatives are essential for a complete understanding of their SAR and for the development of more selective and potent therapeutic agents.

Conformational Constraints and Ring Modifications on the Indoline System

Introducing conformational constraints or modifying the indoline ring system itself can have a significant impact on the biological activity of this compound derivatives. Such modifications can lock the molecule into a specific, biologically active conformation, potentially leading to increased potency and selectivity.

While specific examples for the this compound scaffold are limited, studies on related structures provide valuable insights. For instance, in a series of spiro[indoline-3,4'-pyridine] derivatives, the rigid spirocyclic system was found to be a key feature for their biological activity. mdpi.com

Furthermore, replacing the indoline core with other heterocyclic systems, such as quinoline (B57606), has been explored. In one study, the replacement of an indole ring with a quinoline ring in a series of carboxamides led to compounds with notable anticancer activity. semanticscholar.org This suggests that bioisosteric replacement of the indoline ring could be a fruitful strategy for modulating the pharmacological profile of this compound analogs. The exploration of fused ring systems and other heterocyclic cores bioisosteric to the indoline moiety represents a promising avenue for the discovery of novel compounds with improved properties.

SAR Analysis of Analogs Displaying Enhanced Potency or Selectivity

The systematic exploration of the SAR of this compound has led to the identification of analogs with enhanced potency and selectivity for various biological targets. Analysis of these potent compounds provides valuable clues for the design of next-generation derivatives.

In the realm of kinase inhibitors, a class of drugs that target protein kinases, indolin-2-one-5-carboxamides have been identified as potent PAK4 inhibitors. kashanu.ac.ir One representative compound from this series exhibited an IC50 of 25 nM, demonstrating the high potency that can be achieved with this scaffold. kashanu.ac.ir

Similarly, in the field of urotensin-II receptor antagonists, a systematic SAR investigation of 5-aryl-furan-2-carboxamides led to the identification of a 3,4-difluorophenyl analog with an IC50 value of 6 nM. mdpi.com Although the core is a furan, this study highlights the significant gains in potency that can be achieved through strategic substitution on an aryl ring attached to the core heterocycle.

For indole-2-carboxamides targeting EGFR and CDK2, compounds with specific substitutions on the indole ring and the C2-carboxamide side chain have demonstrated GI50 values in the nanomolar range. nih.gov The most potent derivatives in this series had GI50 values as low as 37 nM. nih.gov

The following table presents examples of potent analogs from related carboxamide series:

| Scaffold | Key Substitutions | Biological Target/Activity | Potency (IC50/GI50) | Reference |

| Indolin-2-one-5-carboxamide | 3-substituted | PAK4 inhibitor | 25 nM | kashanu.ac.ir |

| 5-Aryl-furan-2-carboxamide | 3,4-difluorophenyl at C5 | Urotensin-II receptor antagonist | 6 nM | mdpi.com |

| 5-Substituted-3-ethylindole-2-carboxamide | Varied C5 and C2 side chain substitutions | Antiproliferative (EGFR/CDK2) | 37 nM | nih.gov |

Mechanistic Investigations of 5 Fluoroindoline 2 Carboxamide at the Molecular and Cellular Level

Identification and Validation of Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

The initial step after identifying a bioactive compound through phenotypic screening is to determine its molecular target. For the broader class of indoline-2-carboxamides, initial screens have suggested potential activity against proteases, as they were identified from a focused protease inhibitor library. nih.gov However, the specific target within the pathogen Trypanosoma brucei was not definitively identified. nih.gov

Target identification for a compound like 5-Fluoroindoline-2-carboxamide would typically involve several advanced techniques:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified using mass spectrometry.

Chemoproteomics: This involves using a modified, "functionalized" version of the compound that can be used to label and identify target proteins directly within living cells. acs.org

Computational Target Prediction: In silico methods can screen the compound's structure against databases of known protein binding sites to predict likely interactions.

Once potential targets are identified, validation is crucial. This is often achieved using genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of the target protein in a relevant cell line. If the cells subsequently become less sensitive to this compound, it provides strong evidence that the identified protein is indeed the functional target.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Reversible, Irreversible, Allosteric)

If the molecular target of this compound is identified as an enzyme, the next step is to characterize the nature of its inhibitory activity. This involves detailed kinetic studies to determine how the compound affects the enzyme's catalytic efficiency.

Standard kinetic analyses would determine key parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to reduce enzyme activity by 50%.

Mechanism of Inhibition: By measuring reaction rates at various substrate and inhibitor concentrations, researchers can generate plots (e.g., Lineweaver-Burk plots) to distinguish between different inhibition modalities. researchgate.net

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. dundee.ac.uk

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's efficiency regardless of substrate binding. dundee.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. dundee.ac.uk

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme.

These studies are fundamental to understanding how the compound achieves its effect and are critical for any subsequent efforts to optimize its potency and selectivity.

Receptor Binding Assays and Ligand-Binding Affinity Determination

Should the molecular target be a receptor (e.g., a G-protein coupled receptor or a nuclear receptor), its interaction with this compound would be quantified using binding assays. These assays measure the strength of the interaction, known as binding affinity.

Commonly used techniques include:

Radioligand Binding Assays: These are a gold standard for quantifying affinity. researchgate.net A known radioactive ligand for the receptor is used, and its displacement by increasing concentrations of the unlabeled test compound (this compound) is measured. This allows for the calculation of the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.

Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) can be used to measure binding in a solution-based format without the need for radioactivity. researchgate.net

Data from these assays would reveal whether the compound binds with high affinity (e.g., in the nanomolar range) or lower affinity (micromolar range) and can distinguish between competitive and non-competitive (allosteric) binders.

Modulation of Signal Transduction Pathways (e.g., Western Blot, qPCR, ELISA in cell lines)

Bioactive compounds frequently exert their effects by altering intracellular communication networks known as signal transduction pathways. To investigate this, researchers would treat relevant cell lines with this compound and monitor changes in key signaling proteins.

Standard methods to assess pathway modulation include:

Western Blot: This technique is used to measure the levels of specific proteins and their modification state (e.g., phosphorylation), which often indicates activation or deactivation of a signaling pathway.

Quantitative PCR (qPCR): This method measures changes in the expression of genes that are regulated by a specific pathway.

ELISA (Enzyme-Linked Immunosorbent Assay): This assay can quantify the levels of specific proteins, such as secreted cytokines or growth factors, that are downstream outputs of a signaling cascade.

For example, if this compound were hypothesized to affect a cancer cell line, pathways involved in cell proliferation (e.g., MAPK/ERK) or apoptosis (e.g., caspase activation) would be primary candidates for investigation.

Cellular Uptake, Distribution, and Intracellular Localization Studies (e.g., Fluorescent labeling, microscopy)

Understanding if and how a compound enters a cell and where it localizes is critical to interpreting its biological activity. A compound that targets a nuclear protein, for instance, must be able to cross both the plasma membrane and the nuclear envelope.

Techniques to study cellular pharmacokinetics include:

Fluorescent Labeling: A fluorescent tag can be chemically attached to this compound. Live-cell imaging or confocal microscopy can then be used to visualize its uptake and track its movement and accumulation within different cellular compartments (e.g., cytoplasm, mitochondria, nucleus) in real-time.

Mass Spectrometry: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used to quantify the concentration of the compound inside cells and in subcellular fractions after exposure. mdpi.com This provides precise data on uptake efficiency and distribution.

These studies would clarify whether the compound's activity is dependent on reaching an intracellular target and can help explain potential discrepancies between its potency in biochemical versus cell-based assays.

Epigenetic Modulation and Gene Expression Regulation

Epigenetics refers to modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. Some small molecules can influence these processes by inhibiting enzymes that control these modifications, such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs). While some natural indole (B1671886) compounds have been shown to act as HDAC inhibitors, this has not been established for the indoline-2-carboxamide class. researchgate.net

To determine if this compound has epigenetic activity, researchers would perform:

Gene-Specific Expression Analysis: Use qPCR or RNA-sequencing to see if the compound alters the expression of genes known to be silenced or activated by epigenetic mechanisms. For example, the reactivation of tumor suppressor genes in cancer cell lines is a common indicator of epigenetic drug activity. acs.org

Cellular Phenotypic Screening in Relevant Cell Lines (e.g., Proliferation, Apoptosis, Differentiation Assays)

Phenotypic screening is often the starting point for discovering compounds like indoline-2-carboxamides. acs.org Once a lead compound is identified, further, more focused phenotypic assays are conducted in a panel of relevant cell lines to build a profile of its cellular effects.

Depending on the therapeutic area of interest, these assays could include:

Proliferation Assays: Measuring the rate of cell division to identify antiproliferative effects, for example, in cancer cell lines.

Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activity, DNA fragmentation) to determine if the compound is cytotoxic.

Differentiation Assays: Observing changes in cell morphology or the expression of specific markers to see if the compound can induce cells to change into a more specialized cell type (e.g., in stem cell research).

The table below illustrates a hypothetical screening panel that could be used to characterize the phenotypic effects of this compound.

| Assay Type | Cell Line Example | Endpoint Measured | Potential Implication |

| Proliferation | MCF-7 (Breast Cancer) | Reduction in cell number over time | Anticancer activity |

| Apoptosis | Jurkat (Leukemia) | Caspase-3/7 activation | Induction of programmed cell death |

| Neurite Outgrowth | PC-12 (Neuronal) | Measurement of neurite length | Neuroregenerative potential |

| Anti-inflammatory | RAW 264.7 (Macrophage) | Inhibition of nitric oxide (NO) production | Anti-inflammatory activity |

These focused phenotypic assays help to confirm the initial screening hit and build a more detailed understanding of the compound's biological activities, guiding further mechanistic studies.

Preclinical Pharmacological Applications and Efficacy of 5 Fluoroindoline 2 Carboxamide in in Vitro and Animal Models

Evaluation in Specific In Vitro Biological Assays

There is currently no publicly available information detailing the evaluation of 5-Fluoroindoline-2-carboxamide in specific in vitro biological assays. To assess its therapeutic potential, the compound would typically be screened in a variety of cell-based reporter assays or high-throughput screening campaigns. These initial tests are crucial for identifying the compound's mechanism of action and its effect on specific biological pathways. For instance, its activity could be measured against a panel of receptors, enzymes, or other cellular targets relevant to various diseases. Without such foundational data, the pharmacological activity of this compound remains uncharacterized.

Proof-of-Concept Efficacy Studies in Relevant Animal Disease Models

Following promising in vitro results, a compound would typically advance to proof-of-concept studies in animal models that mimic human diseases. There is no published evidence to suggest that this compound has been evaluated in any such models.

Neuroinflammation Models

No studies have been published on the effects of this compound in rodent models of central nervous system (CNS) inflammation. Such models, which can be induced by agents like lipopolysaccharide (LPS), are used to assess a compound's ability to mitigate inflammatory responses in the brain, a key factor in many neurodegenerative diseases. sygnaturediscovery.com

Oncology Models

The efficacy of this compound in preclinical oncology models, such as xenograft or syngeneic tumor models, has not been reported in the scientific literature. These models are essential for determining a compound's anti-cancer activity, its ability to inhibit tumor growth, and its effects on the tumor microenvironment.

Infectious Disease Models

There is no available data from studies evaluating this compound in animal models of bacterial or viral infections. Such research would be necessary to determine its potential as an antimicrobial or antiviral agent.

Pharmacodynamic Biomarker Modulation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its intended target and eliciting a biological response in a living organism. nih.govnih.gov There are no published preclinical studies that measure the modulation of any pharmacodynamic biomarkers following the administration of this compound. Such studies would typically involve measuring changes in the levels of specific proteins, gene expression, or other measurable indicators related to the compound's mechanism of action in tissues or blood from animal models. accelsiors.com The absence of this data means there is no proof that this compound has any biological effect in vivo.

Combination Studies with Other Investigational Agents in Preclinical Settings

An extensive review of scientific literature and preclinical research databases did not yield any specific studies evaluating this compound in combination with other investigational agents. The absence of such data indicates that this area of research may be in its nascent stages or has not yet been publicly disclosed. Typically, in preclinical settings, combination studies are designed to explore synergistic or additive therapeutic effects, overcome potential resistance mechanisms, and reduce individual agent toxicities. The selection of combination agents would theoretically be guided by the mechanistic pathway of this compound. Future research would be necessary to identify rational combination strategies and to evaluate their efficacy and safety in relevant in vitro and in vivo models.

Translational Relevance of Preclinical Findings to Disease Pathophysiology

Given the lack of available preclinical data on the efficacy and mechanism of action of this compound, its translational relevance to human disease pathophysiology remains speculative. The potential clinical utility of any investigational compound is contingent upon robust preclinical evidence demonstrating its ability to modulate a disease-relevant biological target or pathway in a manner that is likely to predict a therapeutic effect in humans.

For this compound, the translational journey would require:

Target Identification and Validation: Elucidating the specific molecular target(s) of this compound and confirming their role in the pathophysiology of a particular disease.

In Vitro and In Vivo Model Selection: Utilizing cell-based assays and animal models that accurately recapitulate key aspects of the human disease to assess the compound's pharmacological activity.

Biomarker Development: Identifying and validating biomarkers that can be used in preclinical and clinical studies to monitor the compound's biological activity and therapeutic effect.

Without foundational preclinical studies, it is not possible to establish a meaningful link between the potential pharmacological effects of this compound and the complex mechanisms underlying human diseases. Further research is imperative to build the necessary preclinical evidence base to support any future translational and clinical development.

Metabolic Pathways and Biotransformation of 5 Fluoroindoline 2 Carboxamide in Preclinical Systems

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The initial evaluation of a compound's metabolic stability is typically conducted using in vitro systems such as liver microsomes and hepatocytes from various species, including humans. nuvisan.comeurofinsdiscovery.com These assays are crucial for predicting the in vivo hepatic clearance of a drug. nuvisan.com For indoline-2-carboxamide derivatives, metabolic stability is a key factor that is often optimized during the drug discovery process. acs.org

The introduction of a fluorine atom at the 5-position of the indoline (B122111) ring, as in 5-Fluoroindoline-2-carboxamide, is a common strategy employed to enhance metabolic stability. acs.org This is because the carbon-fluorine bond is strong and less susceptible to metabolic cleavage. Predictive models for cytochrome P450 (P450) metabolism have suggested that the 5-position of the indoline scaffold can be a site of metabolic vulnerability. acs.org Therefore, the 5-fluoro substitution is anticipated to block this potential metabolic soft spot, leading to improved stability.

In a typical in vitro metabolic stability assay, this compound would be incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound would be monitored over time to determine its half-life (t1/2) and intrinsic clearance (CLint). nuvisan.comeurofinsdiscovery.com While specific data for this compound is not detailed in the provided information, related indoline-2-carboxamide derivatives have been shown to possess good metabolic stability. acs.org

Table 1: Representative In Vitro Metabolic Stability Assessment Parameters

| Parameter | Description | Preclinical System |

| Half-life (t1/2) | Time required for the concentration of the compound to decrease by half. | Liver Microsomes, Hepatocytes |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Liver Microsomes, Hepatocytes |

Identification and Characterization of Major Metabolites

Following the determination of metabolic stability, the next step involves identifying and characterizing the major metabolites formed. This is essential for understanding the biotransformation pathways and for assessing the potential activity or toxicity of the metabolites. For compounds containing a carboxamide group, hydrolysis is a common metabolic pathway. nih.govresearchgate.netrrpharmacology.ru

For fluorinated aromatic compounds, hydroxylation of the aromatic ring is a frequent metabolic transformation. nih.govresearchgate.net Additionally, oxidative defluorination can occur, leading to the formation of hydroxylated metabolites where the fluorine atom has been replaced. nih.govresearchgate.net

While specific metabolites of this compound have not been explicitly reported, based on the metabolism of structurally analogous compounds, potential major metabolites could include:

Hydroxylated derivatives: Introduction of a hydroxyl group on the indoline ring or other aromatic moieties.

Products of carboxamide hydrolysis: Cleavage of the amide bond to form the corresponding carboxylic acid and amine. nih.govresearchgate.net

Products of oxidative defluorination: Replacement of the fluorine atom with a hydroxyl group. nih.govresearchgate.net

Elucidation of Biotransformation Pathways (e.g., Oxidation, Glucuronidation, Hydrolysis)

The biotransformation of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. mdpi.com

For this compound, the likely biotransformation pathways include:

Oxidation: This is a common Phase I reaction catalyzed primarily by cytochrome P450 (CYP) enzymes. mdpi.commdpi.com For this compound, oxidation could lead to hydroxylation of the indoline ring.

Hydrolysis: The carboxamide group is susceptible to hydrolysis, which would result in the formation of 5-fluoroindoline-2-carboxylic acid. nih.govresearchgate.netrrpharmacology.ru

Glucuronidation: If hydroxylated metabolites are formed, they can undergo Phase II conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).

The presence of the 5-fluoro substituent is expected to influence these pathways, potentially slowing down the rate of oxidative metabolism at that position. acs.org

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, UGTs)

The primary enzyme system responsible for the oxidative metabolism of most drugs is the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. mdpi.commdpi.com Specific CYP isoforms, such as those belonging to the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of clinical drugs. mdpi.com For instance, CYP2C9 is a significant drug-metabolizing P450 isoform. nih.gov Studies on quinoline-3-carboxamide (B1254982) derivatives have shown that they are metabolized by cytochrome P450 enzymes. nih.gov

While the specific CYP isoforms involved in the metabolism of this compound have not been identified, it is highly probable that members of the CYP superfamily are the main catalysts for any oxidative metabolism. If hydrolysis of the carboxamide is a significant pathway, carboxylesterases could also be involved. nih.gov Subsequent glucuronidation of any hydroxylated metabolites would be carried out by UGTs.

Influence of Metabolism on In Vitro and In Vivo Preclinical Activity

Metabolism can significantly impact the pharmacological activity of a compound. It can lead to the formation of active metabolites, inactive metabolites, or even toxic metabolites. researchgate.net The improved metabolic stability observed with some 5-fluoroindoline (B1304769) substituted compounds suggests a strategy to prolong the parent compound's exposure and, consequently, its pharmacological effect. acs.org

For indoline-2-carboxamide derivatives, the therapeutic effect in preclinical models has been linked to the high exposure of the parent compound rather than the formation of potentially active metabolites. nih.gov This suggests that minimizing metabolism is a key objective in the development of this class of compounds to maintain therapeutic concentrations. The introduction of the 5-fluoro group is consistent with this strategy, aiming to reduce metabolic clearance and enhance in vivo activity by increasing the exposure of the active parent drug. acs.org

Species Differences in Metabolism Across Preclinical Animal Models

Significant species differences can exist in drug metabolism, which can affect the translation of preclinical data to humans. nih.govnih.gov These differences can be both qualitative (different metabolites formed) and quantitative (different rates of metabolism). nih.gov Therefore, it is common practice to evaluate the metabolism of a drug candidate in liver microsomes or hepatocytes from multiple species, such as mouse, rat, dog, and monkey, in addition to human preparations. nuvisan.comnih.gov

For quinoline-3-carboxamide derivatives, a similar pattern of metabolism with hydroxylated and dealkylated metabolites was observed across various species, although quantitative differences were present. nih.gov It is crucial to select preclinical animal models that have a metabolic profile for this compound that is as close as possible to that of humans to ensure the relevance of the preclinical studies. nih.gov

Analytical Methodologies for Research and Quantification of 5 Fluoroindoline 2 Carboxamide

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5-Fluoroindoline-2-carboxamide. Its versatility allows for both qualitative and quantitative analysis, making it indispensable for purity profiling and concentration determination.

The development of a stability-indicating HPLC method is a critical first step in the analytical characterization of this compound. A typical approach involves a reversed-phase separation, which is well-suited for moderately polar compounds.

Method Development Strategy:

A systematic approach to method development would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. The mobile phase typically consists of an aqueous component (water with a buffer like phosphate or acetate) and an organic modifier (acetonitrile or methanol). The inclusion of a small percentage of an acid, such as trifluoroacetic acid or formic acid, can improve peak shape and resolution for amine-containing compounds. cetjournal.it

Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components, from polar impurities to the less polar active pharmaceutical ingredient (API), within a reasonable timeframe. pensoft.net Detection is commonly performed using a UV detector, with the wavelength set at the absorbance maximum of this compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table is a representative example and would require experimental optimization for this compound.

Since the 2-position of the indoline (B122111) ring in this compound is a stereocenter, it is imperative to develop a chiral HPLC method to separate and quantify the enantiomers. The biological activity and pharmacokinetic profiles of enantiomers can differ significantly. Chiral stationary phases (CSPs) are the most common approach for the direct separation of enantiomers. nih.govchiralpedia.comsigmaaldrich.com

Chiral Method Development:

The selection of the appropriate CSP is crucial and often involves screening a variety of commercially available columns. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and have demonstrated broad applicability for a range of chiral compounds. rsc.org The mobile phase for chiral separations can be in either normal-phase (e.g., hexane/isopropanol) or reversed-phase mode. The choice depends on the solubility of the compound and the nature of the CSP.

Exemplary Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) |

| Mobile Phase | Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

This table provides a hypothetical set of conditions that would serve as a starting point for method development.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification in Biological Matrices

For the quantification of this compound in complex biological matrices such as animal tissues and cell lysates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov

The method involves coupling an HPLC system to a tandem mass spectrometer. The HPLC separates the analyte from the matrix components, and the mass spectrometer provides detection and quantification. Multiple Reaction Monitoring (MRM) is a common acquisition mode in tandem mass spectrometry for quantitative analysis. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and reduces background noise. nih.gov

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Typical LC-MS/MS Parameters for Quantification:

| Parameter | Condition |

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | To be determined experimentally |

| Internal Standard | A structurally similar molecule, ideally a stable isotope-labeled version of the analyte |

The MRM transition would be specific to the mass fragmentation pattern of this compound and would need to be determined through infusion experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net While this compound itself is unlikely to be sufficiently volatile for GC-MS analysis without derivatization, this technique could be applicable for the analysis of certain volatile metabolites. For instance, if metabolic pathways lead to the formation of smaller, more volatile indole-related compounds, GC-MS could be employed for their identification. frontiersin.org

For non-volatile compounds, derivatization can be used to increase their volatility. However, for a compound like this compound, LC-MS/MS would generally be the preferred method for metabolite analysis due to its broader applicability to polar and non-volatile compounds.

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) for Specialized Separations

Capillary Electrophoresis (CE):

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. wikipedia.orgnih.gov It offers high separation efficiency and requires very small sample volumes. CE could be a valuable alternative or complementary technique to HPLC for the purity analysis of this compound, especially for the separation of closely related impurities. nih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be explored to optimize the separation.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC can offer advantages over HPLC in terms of speed and reduced organic solvent consumption. For a fluorinated compound like this compound, SFC could be a promising technique, as fluorinated compounds often exhibit good solubility in supercritical CO2. selerity.com SFC is also a powerful tool for chiral separations and is often faster than chiral HPLC.

Validation of Analytical Methods for Preclinical Research Samples

Once developed, all analytical methods used in preclinical research must be validated to ensure they are reliable and reproducible for their intended purpose. au.dknih.gov Bioanalytical method validation is particularly critical for pharmacokinetic and toxicokinetic studies. au.dk Validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). ich.org

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). au.dk

Representative Acceptance Criteria for a Validated Bioanalytical Method:

| Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |

These criteria are based on general regulatory guidelines and may be adjusted based on the specific application.

Specificity and Selectivity